An In-depth Technical Guide to 4-Cyanobenzamide: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Cyanobenzamide: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-cyanobenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical and physical properties, explore its molecular structure, discuss its synthesis and reactivity, and highlight its applications as a critical building block for novel therapeutic agents and functional materials.
Core Molecular and Physical Characteristics
4-Cyanobenzamide is a crystalline solid at room temperature, appearing as a white to pale cream or light yellow powder.[1][2][3] It is characterized by the presence of both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring in a para configuration. This unique arrangement of electron-withdrawing groups influences its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-cyanobenzamide is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1][4][5] |
| Molecular Weight | 146.15 g/mol | [1][4][5] |
| Appearance | White to light yellow/pale cream powder or crystal | [1][2][3] |
| Melting Point | 223.0-229.0 °C | [2][4][6] |
| CAS Number | 3034-34-2 | [1][4][5] |
| IUPAC Name | 4-cyanobenzamide | [2][4][7] |
| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | [1][4][7] |
| Canonical SMILES | NC(=O)C1=CC=C(C=C1)C#N | [2][4][7] |
Solubility
While detailed quantitative solubility data is not extensively reported in the provided results, it is generally described as slightly soluble in water.[4] Its solubility in various organic solvents would be a critical parameter for its use in synthesis and would typically be determined empirically based on the reaction conditions.
Molecular Structure and Crystallography
The molecular structure of 4-cyanobenzamide is fundamental to understanding its properties and reactivity. The planar benzene ring provides a rigid scaffold for the nitrile and amide functional groups.
Caption: Molecular structure of 4-Cyanobenzamide.
Polymorphism
A noteworthy characteristic of 4-cyanobenzamide is its ability to exist in different crystalline forms, known as polymorphs.[1] At least two polymorphs, Form I and Form II, have been identified.[1] These polymorphs, while having the same chemical composition, crystallize in different space groups (P21/n for Form I and P21/c for Form II, both monoclinic) and exhibit distinct physical properties.[1] This difference is attributed to variations in their molecular stacking and hydrogen bonding networks.[1]
-
Form I crystals are noted for their remarkable reversible elastic deformation.[1]
-
Form II crystals are brittle and fracture easily under external force.[1]
The distinct hydrogen bonding in each form is a key determinant of these properties. In Form II, each 4-cyanobenzamide molecule is "tightly frozen" by four hydrogen bonds, creating supramolecular sheets.[1] These sheets are formed through weak –HN···N≡C interactions that link dimers.[1] This polymorphism makes 4-cyanobenzamide a model system for developing flexible photonic materials with properties like reversible elastic deformation and multicolor afterglow.[1]
Synthesis and Reactivity
4-Cyanobenzamide is a valuable chemical intermediate, and several synthetic routes have been developed for its preparation.
Synthetic Methodologies
A primary method for synthesizing 4-cyanobenzamide is the partial hydrolysis of 1,4-dicyanobenzene .[1] This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups.[1]
Modern approaches also include palladium-catalyzed carbonylation reactions .[1] Another strategy involves the reaction of 4-cyanophenylzinc iodide with trichloroacetyl isocyanate , followed by basic hydrolysis, which can produce 4-cyanobenzamide in high yield.[1]
4-Cyanobenzoyl chloride is a key precursor for many derivatives.[8] It can be prepared from 4-carbamoylbenzoic acids, which are accessible from industrial feedstocks like terephthalic acid dichloride.[9]
Reactivity and Role as a Building Block
The bifunctional nature of 4-cyanobenzamide makes it a versatile building block in organic synthesis. The amide and nitrile groups can undergo various chemical transformations, often selectively.
The 4-cyanobenzoyl moiety is particularly valuable for synthesizing novel therapeutic agents.[8] N-substituted 4-cyanobenzamides are typically synthesized through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[8] This amidation is a common strategy to incorporate the 4-cyanobenzamide structure into larger, more complex, and often biologically active molecules.[1]
Caption: Synthesis of N-substituted 4-cyanobenzamides.
Applications in Research and Development
4-Cyanobenzamide and its derivatives are pivotal in several areas of scientific research, most notably in medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
Benzamide derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] The 4-cyanobenzoyl moiety serves as a valuable building block for synthesizing novel therapeutic agents.[8]
A significant application is in the development of dual-target inhibitors for the management of neuropathic pain.[1] 4-Cyanobenzamide is a precursor for synthesizing 4-cyanamidobenzenesulfonamide derivatives that simultaneously target human carbonic anhydrase VII (hCA VII) and cathepsin S.[1] In these compounds, the cyanamide group acts as an electrophilic "warhead," enabling potent inhibition of cysteine cathepsins.[1]
Materials Science
As previously mentioned, the polymorphism of 4-cyanobenzamide makes it a subject of interest in materials science.[1] Its different crystalline forms exhibit unique mechanical and photophysical properties, such as reversible elastic deformation and room-temperature phosphorescence (RTP).[1] This makes it a model system for the development of flexible photonic materials.[1]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 4-cyanobenzamide.
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyanobenzamide will show characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
-
C=O stretching (Amide I band) around 1680-1640 cm⁻¹.
-
N-H bending (Amide II band) around 1640-1550 cm⁻¹.
-
C≡N stretching of the nitrile group, a sharp and intense peak around 2230-2220 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching of the aromatic ring in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the amide group (-CONH₂) will likely appear as two broad singlets due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond. The four aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear around δ 118-120 ppm, while the amide carbonyl carbon will be significantly downfield, around δ 165-170 ppm. The four aromatic carbons will also show distinct signals in the δ 120-150 ppm range.
Mass Spectrometry (MS)
In mass spectrometry, 4-cyanobenzamide will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (146.15). Common fragmentation patterns would involve the loss of the amide group or the nitrile group, leading to characteristic fragment ions.
Safety and Handling
4-Cyanobenzamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[10][12]
Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamide
This protocol describes a general procedure for the synthesis of an N-aryl-4-cyanobenzamide via the acylation of a substituted aniline with 4-cyanobenzoyl chloride.[8]
Materials:
-
4-Cyanobenzoyl chloride
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-4-cyanobenzamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
References
Sources
- 1. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. 4-Cyanobenzamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Cyanobenzamide | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-Cyanobenzamide, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. scbt.com [scbt.com]
- 6. 4-CYANOBENZAMIDE | 3034-34-2 [chemicalbook.com]
- 7. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
